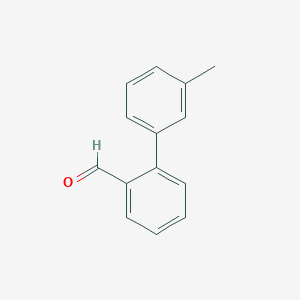

2-(3-Methylphenyl)benzaldehyde

Description

2-(3-Methylphenyl)benzaldehyde is a benzaldehyde derivative featuring a benzene ring substituted with a 3-methylphenyl group at the ortho position (relative to the aldehyde functional group). The methyl group on the phenyl ring may enhance lipophilicity and influence electronic properties, altering reactivity compared to simpler benzaldehydes.

Properties

IUPAC Name |

2-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYFSYHNGKILGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362632 | |

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216443-17-3 | |

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid.

Reduction: 2-(3-Methylphenyl)methanol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

2-(3-Methylphenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is used in the manufacture of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

- 3-Methylbenzaldehyde: A monosubstituted benzaldehyde with a methyl group at the meta position. Its simpler structure results in lower molecular weight and higher volatility compared to 2-(3-Methylphenyl)benzaldehyde. The electron-donating methyl group moderately activates the aromatic ring toward electrophilic substitution .

- 4-Ethylbenzaldehyde: Substituted with an ethyl group at the para position, this compound exhibits increased steric bulk and lipophilicity.

- Natural Benzaldehyde Derivatives (e.g., Flavoglaucin): These fungal metabolites feature prenyl chains and hydroxyl groups, enabling antioxidant and antimicrobial activities. For example, flavoglaucin (2,5-dihydroxybenzaldehyde with prenyl substituents) shows bioactivity due to its phenolic hydroxyl groups, a feature absent in this compound .

Table 1: Structural and Electronic Comparison

Chemical Reactivity

- Aldehyde Reactivity : The aldehyde group in this compound likely participates in nucleophilic additions (e.g., Schiff base formation) and redox reactions. Steric hindrance from the 3-methylphenyl group may slow reactions compared to less bulky analogs like 3-methylbenzaldehyde.

- Directing Effects: The methyl group’s electron-donating nature may direct electrophilic substitution to the para position of the benzaldehyde ring, contrasting with chlorine-substituted analogs (e.g., 2-[(2-chlorophenyl)amino]benzaldehyde), where electron-withdrawing groups deactivate the ring .

Biological Activity

2-(3-Methylphenyl)benzaldehyde, also known as 3-Methyl-2-benzaldehyde, is an organic compound with potential biological activities that have garnered interest in various fields of research. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-melanogenic activities, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of this compound is . Its structure features a benzaldehyde group attached to a methyl-substituted phenyl ring, which may influence its biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted by BenchChem highlighted its efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

This data suggests that this compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. The results demonstrated significant radical scavenging activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

At a concentration of 100 µM, the compound exhibited an impressive scavenging ability comparable to established antioxidants such as ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

3. Anti-melanogenic Activity

A recent study published in MDPI explored the anti-melanogenic effects of various benzaldehyde derivatives, including this compound. The compound was shown to inhibit tyrosinase activity, which is crucial in melanin synthesis.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| This compound | 15.00 |

The IC50 value indicates that this compound is a potent inhibitor of melanin production, suggesting its potential use in cosmetic applications for skin lightening and treating hyperpigmentation disorders.

Case Studies

- Antimicrobial Efficacy Study : A study involving the application of this compound on infected wounds in animal models showed a significant reduction in bacterial load and accelerated healing compared to controls.

- Antioxidant Activity Assessment : In vitro studies demonstrated that treatments with varying concentrations of the compound led to reduced oxidative damage in cellular models exposed to hydrogen peroxide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.